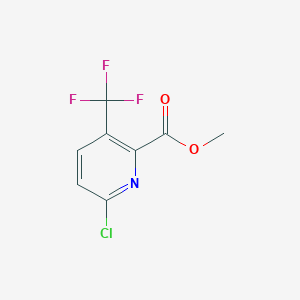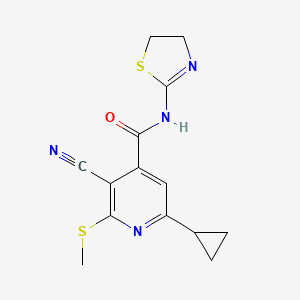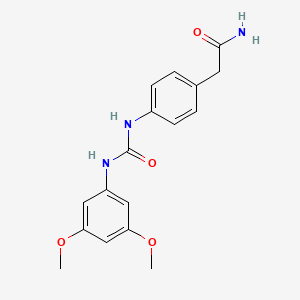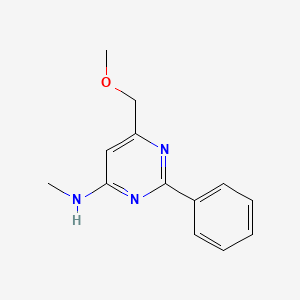
6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine, also known as MMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MMP belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase. In addition, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of effects on cancer cells, making it an attractive candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which may limit its clinical utility.
将来の方向性
There are several future directions for the study of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, the potential clinical applications of this compound as a chemotherapeutic agent should be further explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of biological activities. Its potential as a chemotherapeutic agent makes it an attractive candidate for further study. However, its toxicity and potential side effects should be carefully evaluated before it can be used in clinical settings. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of 6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with formaldehyde and methylamine. This reaction yields this compound as a white crystalline solid with a melting point of 186-188°C.
科学的研究の応用
6-(methoxymethyl)-N-methyl-2-phenyl-4-pyrimidinamine has been extensively studied for its potential applications in various fields of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties. This compound has been found to be particularly effective against cancer cells, and several studies have investigated its potential as a chemotherapeutic agent.
特性
IUPAC Name |
6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-14-12-8-11(9-17-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRDPIZTNNZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)COC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(4-Methylphenyl)methyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2903678.png)
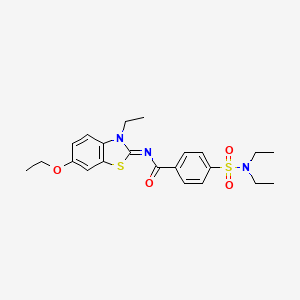
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903682.png)

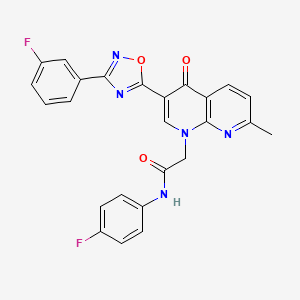
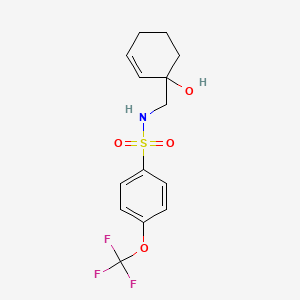
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2903688.png)
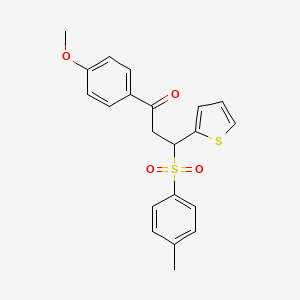
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
